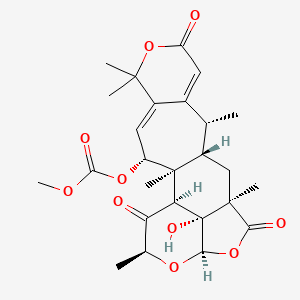

Miniolutelide A

Descripción

Propiedades

Fórmula molecular |

C26H32O10 |

|---|---|

Peso molecular |

504.5 g/mol |

Nombre IUPAC |

[(1S,2S,3R,11R,12S,14R,17R,19S,21R)-21-hydroxy-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-dien-3-yl] methyl carbonate |

InChI |

InChI=1S/C26H32O10/c1-11-13-8-17(27)36-23(3,4)14(13)9-16(34-22(30)32-7)25(6)15(11)10-24(5)20(29)35-21-26(24,31)19(25)18(28)12(2)33-21/h8-9,11-12,15-16,19,21,31H,10H2,1-7H3/t11-,12-,15-,16+,19-,21+,24-,25+,26-/m0/s1 |

Clave InChI |

NLXBYYROKNGJOC-JPEUAKAISA-N |

SMILES |

CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@H]([C@]2([C@@H](C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)[C@@H](O4)C)O)C |

SMILES canónico |

CC1C2CC3(C(=O)OC4C3(C(C2(C(C=C5C1=CC(=O)OC5(C)C)OC(=O)OC)C)C(=O)C(O4)C)O)C |

Sinónimos |

miniolutelide A |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has demonstrated that Miniolutelide A exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound against these strains were reported, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| S. aureus ATCC 29213 | 16 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and lung cancer (A549). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest promising potential for further development in cancer therapy.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| DU145 (Prostate Cancer) | 20 µM |

| A549 (Lung Cancer) | 18 µM |

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a marked reduction in bacterial viability, particularly against MRSA, suggesting its potential use as a natural antimicrobial agent in clinical settings.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, with varying degrees of potency across different cell types.

Métodos De Preparación

Natural Extraction and Isolation Methods

Miniolutelide A is primarily isolated from fungal cultures through multi-step chromatographic processes. The strain Penicillium minioluteum is cultivated under specific conditions to induce meroterpenoid biosynthesis. For example, a protocol involving 280 plates of MEPA medium incubated at 28°C for 7 days yielded 37.79 g of crude extract after ultrasonic extraction with ethyl acetate (EtOAc). The extract is partitioned between acetonitrile (ACN) and petroleum ether (PE), with the ACN layer subjected to medium-pressure liquid chromatography (MPLC) on an MCI column. Gradient elution (ACN–H2O, 20:80 to 100:0) separates the extract into four fractions, with the second fraction (2.9747 g) further purified via reverse-phase (RP-18) chromatography.

Final purification employs semi-preparative HPLC, yielding this compound (4.4 mg) alongside analogues such as Berkeleytrione and Dhilirolides. Critical parameters include solvent polarity adjustments and column choice, as demonstrated by the use of Sephadex LH-20 for size-exclusion chromatography to remove polymeric impurities. Table 1 summarizes key isolation steps and yields.

Table 1: Isolation Protocol for this compound from Penicillium minioluteum

| Step | Conditions | Yield |

|---|---|---|

| Extraction | EtOAc, ultrasonic (4 × 2 h) | 37.79 g crude |

| Partitioning | ACN/PE (3:7, v/v) | 4.64 g ACN layer |

| MPLC (MCI column) | ACN–H2O (20:80 → 100:0) | 2.9747 g (Fr. 2) |

| RP-18 Chromatography | ACN–H2O (25% → 70%) | 346.3 mg (Fr. 2.8) |

| Semi-preparative HPLC | C18 column, isocratic ACN–H2O (45%) | 4.4 mg |

Synthetic Approaches to this compound

The synthetic preparation of this compound focuses on constructing its γ-quaternary cycloheptenone core. A landmark strategy involves palladium-catalyzed asymmetric allylic alkylation (AAA) to establish stereocenters, followed by Stork–Danheiser transposition to form the seven-membered ring. The synthesis begins with a vinylogous ester (9 ), which undergoes Luche reduction (NaBH4, CeCl3) to yield β-hydroxyketone intermediates. Acidic work-up (HCl, 60°C) promotes dehydration, forming the cycloheptenone scaffold.

Key challenges include avoiding retro-aldol ring contraction, which is mitigated by optimizing quenching conditions. For example, Grignard additions to vinylogous ester 9 require sodium phosphate buffer quenching to stabilize intermediates, followed by dilute acid treatment to drive dehydration. Table 2 outlines reaction conditions and yields for substituted enones relevant to this compound.

Table 2: Synthetic Conditions for Cycloheptenone Intermediates

| Entry | Nucleophile | Work-Up Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Allyl MgBr | NaPO4 buffer, HCl/MeCN | 1b | 78 |

| 2 | Vinyl CuLi | HCl (conc.), Δ | 1f | 65 |

| 3 | Phenyl MgBr | H2SO4 (conc.), 80°C | 1j | 58 |

Analytical Techniques for Characterization

Structural elucidation of this compound relies on advanced spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms molecular formulas (e.g., m/z 489.1762 [M − H]− for Miniolutelide D, a congener). Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, HSQC, and HMBC, resolves its complex stereochemistry. For instance, the 1H NMR spectrum of this compound derivatives reveals oxygenated methines (δH 4.07–5.97) and methyl groups (δH 1.38–1.90). NOESY correlations establish relative configurations, such as the 7R,9S,10S stereochemistry in Miniolutelide D.

Table 3: Key 1H NMR Data for Miniolutelide Analogues

| Proton | δH (ppm) | Multiplicity | Coupling (Hz) | Assignment |

|---|---|---|---|---|

| H-9 | 4.07 | q | 6.3 | C-9 |

| H-13 | 4.23 | dd | 13, 3.75 | C-13 |

| H-23 | 5.97 | s | - | C-23 |

| Me-25 | 1.90 | s | - | C-25 |

Challenges in Preparation Methods

Natural extraction faces limitations in scalability, with typical yields below 0.01%. Synthetic routes, while stereoselective, require multi-step sequences (12–15 steps) and suffer from moderate efficiencies (50–70% per step). A critical bottleneck is the installation of the C-11 and C-22 hydroxy groups, which demands precise oxidative conditions to avoid overoxidation.

Q & A

Q. What are the key spectroscopic and chromatographic methods used to confirm the structural identity of Miniolutelide A?

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Synthesis optimization should systematically vary reaction parameters (temperature, solvent, catalyst loading) and monitor yields via LC-MS. Use design-of-experiment (DoE) frameworks to identify critical factors. For example, a 2³ factorial design could test temperature (25°C vs. 40°C), solvent (THF vs. DCM), and catalyst (5 mol% vs. 10 mol%). Purification steps should employ flash chromatography or preparative HPLC, with final characterization using NMR and HR-MS .

Q. How can researchers preliminarily assess the biological activity of this compound?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition using kinetic assays or cytotoxicity via MTT assays). Use positive controls (e.g., known inhibitors) and replicate experiments (n≥3) to ensure reproducibility. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to establish significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, incubation time). Conduct a meta-analysis of existing data, noting parameters like cell viability assays (MTT vs. ATP-based), solvent controls (DMSO concentration), and compound stability. Replicate conflicting experiments under standardized conditions, and validate results using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) .

Q. What methodologies are suitable for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Develop a derivative library by modifying functional groups (e.g., esterification of hydroxyl groups) and test each analog in bioactivity assays. Use computational tools (molecular docking, QSAR models) to predict binding affinities. Correlate structural changes (e.g., logP, polar surface area) with activity trends. Present data in a table format:

Example SAR Table:

| Derivative | Modification | IC₅₀ (μM) | logP |

|---|---|---|---|

| 1a | -OH → -OAc | 0.45 | 2.1 |

| 1b | -CH₃ → -CF₃ | 1.20 | 3.8 |

Reference synthetic procedures and purity data for each derivative .

Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

Perform stability assays in simulated physiological media (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via LC-MS over 24–72 hours. Compare degradation kinetics (half-life calculations) with structural analogs. For in vivo compatibility, assess plasma protein binding (ultrafiltration) and metabolic stability using liver microsomes .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound batches?

Use LC-MS/MS with a sensitivity limit of ≤0.1% to identify impurities. Employ orthogonal methods like charged aerosol detection (CAD) for non-UV-active compounds. For structural elucidation of impurities, isolate them via preparative HPLC and analyze with NMR (¹H, ¹³C) and HR-MS. Document all findings in supplementary materials with raw data files .

Methodological Frameworks

- Research Question Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives. For example:

"In in vitro models (P), does this compound (I) compared to paclitaxel (C) reduce tumor cell viability (O) within 48 hours (T)?" . - Data Analysis : Use tools like R or Python for statistical modeling (e.g., mixed-effects models for batch variability) and visualization (ggplot2, Matplotlib). Ensure raw data and code are archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.